N-Furan-2-ylmethyl-2-[2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetylamino]-benzamide
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Overview
Description
N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, an indole moiety, and a benzamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the benzamide group. Key steps may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Group: This step involves the acylation of an amine with a benzoyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE can be compared with other similar compounds, such as:
- N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZOIC ACID
- N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZYLAMINE
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the furan ring, indole moiety, and benzamide group in N-(2-FURYLMETHYL)-2-{[(2-OXOBENZO[CD]INDOL-1(2H)-YL)ACETYL]AMINO}BENZAMIDE makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C25H19N3O4 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H19N3O4/c29-22(15-28-21-12-4-7-16-6-3-10-19(23(16)21)25(28)31)27-20-11-2-1-9-18(20)24(30)26-14-17-8-5-13-32-17/h1-13H,14-15H2,(H,26,30)(H,27,29) |
InChI Key |
QRERJGJAISYEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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